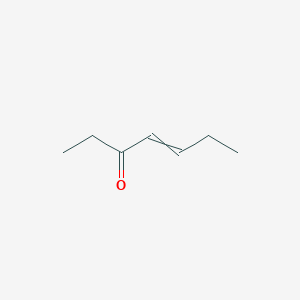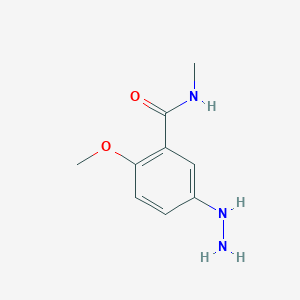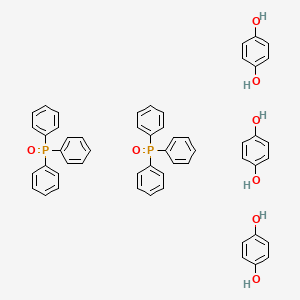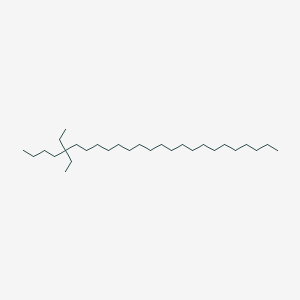
Hept-4-EN-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-4-en-3-one is an organic compound with the molecular formula C7H12O. It is an enone, characterized by a double bond between the fourth and fifth carbon atoms and a ketone group on the third carbon atom. This compound is known for its distinctive odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hept-4-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by dehydration to form the enone structure. Another method includes the oxidation of hept-4-en-3-ol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale oxidation processes. These methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield hept-4-en-3-ol.
Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Heptanoic acid.
Reduction: Hept-4-en-3-ol.
Substitution: Various alcohols and other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hept-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
Mecanismo De Acción
The mechanism of action of hept-4-en-3-one involves its interaction with various molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-hepten-3-one: An enone with a double bond at the first carbon.
(4E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one: A diarylheptanoid with hydroxyl groups on the phenyl rings.
(E)-1,7-bis(4-hydroxyphenyl)this compound: Another diarylheptanoid with hydroxyl groups on the phenyl rings.
Uniqueness
This compound is unique due to its specific enone structure, which imparts distinct reactivity and properties. Its position of the double bond and ketone group makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.
Propiedades
Número CAS |
659728-15-1 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
hept-4-en-3-one |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ZPGYUDWZVQOWNY-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)

![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)




![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)



![Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy-](/img/structure/B12525104.png)
